4-Amino-3-methoxyphenol
Overview
Description
4-Amino-3-methoxyphenol is a chemical compound that is structurally related to phenol derivatives. It is characterized by the presence of an amino group (NH2) and a methoxy group (OCH3) attached to a benzene ring. This compound is of interest due to its potential pharmacological properties and its role as a building block in the synthesis of various chemical entities.
Synthesis Analysis
The synthesis of derivatives related to 4-Amino-3-methoxyphenol has been explored in several studies. For instance, a methacrylic derivative of 4-methoxyphenylacetic acid, which is structurally similar to 4-Amino-3-methoxyphenol, was synthesized and polymerized to obtain macromolecules with potential pharmacological activities . Additionally, various 4-aminophenol derivatives have been synthesized, characterized, and evaluated for their biological activities, demonstrating the versatility of this chemical scaffold in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of compounds related to 4-Amino-3-methoxyphenol has been extensively studied using spectroscopic methods such as FT-IR, 1H-NMR, and 13C-NMR. These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the benzene ring. For example, the Schiff base compound (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol was characterized by NMR and IR spectroscopy, revealing insights into its molecular conformation and interatomic contacts .
Chemical Reactions Analysis
The chemical reactivity of 4-Amino-3-methoxyphenol derivatives has been explored through various reactions, including free radical polymerization and Schiff base formation. The polymerization of a derivative of 4-methoxyphenylacetic acid resulted in polymers with different stereochemical configurations, which were analyzed by spectroscopic methods . Schiff base formation is another common reaction involving 4-aminophenol derivatives, as demonstrated by the synthesis of various Schiff bases with potential antimicrobial and antidiabetic activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Amino-3-methoxyphenol derivatives are influenced by their molecular structure. For instance, the Schiff base compound synthesized from 2-amino-4-methylphenol and 4-methoxynaphthalene-1-carbaldehyde exhibited significant anticorrosion properties for iron and copper, as predicted by density functional theory (DFT) calculations . Another study reported the synthesis of a Schiff base from vanillin and p-anisidine, which showed excellent antioxidant activity, as evidenced by an EC50 value of 10.46 ppm .
Scientific Research Applications
Application in the Plastics, Adhesives, and Coatings Industry
- Summary of Application : m-Aryloxy phenols are used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Results or Outcomes : The addition of m-Aryloxy phenols improves the thermal stability and flame resistance of the materials, making them safer and more durable .
Application as Antioxidants, Ultraviolet Absorbers, and Flame Retardants
- Summary of Application : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
- Results or Outcomes : The incorporation of m-Aryloxy phenols can enhance the properties of materials, making them more resistant to oxidation, UV radiation, and combustion .
Application in Synthesis of Bioactive Natural Products and Conducting Polymers
- Summary of Application : m-Aryloxy phenols, including 4-Amino-3-methoxyphenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
- Methods of Application : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
- Results or Outcomes : The preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .
Application in Antitumor and Anti-inflammatory Effects
- Summary of Application : m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
- Results or Outcomes : The addition of m-Aryloxy phenols improves the anti-tumor and anti-inflammatory effects of the drugs .
Application in Synthesis of High Molecular Weight Polymers
- Summary of Application : m-Aryloxy phenols, including 4-Amino-3-methoxyphenol, have been used in the synthesis of high molecular weight polymers .
- Methods of Application : The amine group in 4-amino phenol is protected and then selectively polymerized, leading to higher molecular weight .
- Results or Outcomes : The resulting polymers have enhanced stability in aqueous systems and potent antioxidant properties .
Application in Antioxidant Activity of Synthetic Polymers
- Methods of Application : Polymeric phenols have received much attention owing to their potent antioxidant properties and increased stability in aqueous systems .
- Results or Outcomes : A deeper understanding of factors affecting antioxidant activity would provide an opportunity for the design of versatile, high performing polymers with enhanced antioxidant activity .
Future Directions
Phenolic compounds like 4-Amino-3-methoxyphenol have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants .
properties
IUPAC Name |
4-amino-3-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJQUUPSLJTKKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600281 | |
Record name | 4-Amino-3-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-methoxyphenol | |
CAS RN |
61638-01-5 | |
Record name | 4-Amino-3-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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